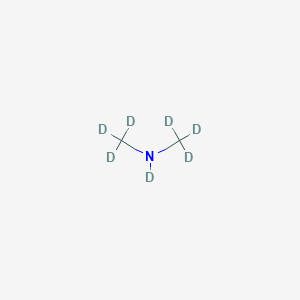
Menaquinone-7-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the Vitamin K2 family, which is essential for various biological processes, including blood coagulation, bone metabolism, and cardiovascular health . The “13C6” label indicates that six carbon atoms in the molecule are replaced with the stable isotope carbon-13, making it useful for scientific research and analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menaquinone-7-13C6 can be synthesized through chemical or biosynthetic methods. The chemical synthesis involves the construction of the naphthoquinone ring and the attachment of the isoprenoid side chain. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often employs fermentation techniques using bacterial strains such as Bacillus subtilis. The fermentation process can be carried out in liquid or solid-state, with optimization of growth conditions, media composition, and fermentation parameters to maximize yield . Advanced techniques like biofilm reactors and genetic modifications are also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Menaquinone-7-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions include different isomers and derivatives of this compound, which can be analyzed for their biological activity and stability .
Scientific Research Applications
Menaquinone-7-13C6 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Investigated for its role in cellular processes and its interaction with proteins.
Medicine: Studied for its potential in preventing osteoporosis, cardiovascular diseases, and its role in blood coagulation.
Industry: Utilized in the production of dietary supplements and fortified foods
Mechanism of Action
Menaquinone-7-13C6 exerts its effects by acting as a cofactor for the carboxylation of glutamate residues in vitamin K-dependent proteins. This carboxylation is crucial for the activation of proteins involved in blood clotting, bone mineralization, and vascular health. The molecular targets include matrix Gla protein and osteocalcin, which play significant roles in preventing vascular calcification and promoting bone health .
Comparison with Similar Compounds
Similar Compounds
Menaquinone-4 (Vitamin K2-4): Shorter isoprenoid side chain, primarily involved in blood coagulation.
Menaquinone-6 (Vitamin K2-6): Similar structure but with a different isoprenoid chain length.
Phylloquinone (Vitamin K1): Plant-derived form of vitamin K, mainly involved in photosynthesis.
Uniqueness
Menaquinone-7-13C6 is unique due to its longer isoprenoid side chain, which provides higher bioavailability and longer half-life in the human body. This makes it more effective in promoting bone and cardiovascular health compared to other forms of vitamin K .
Properties
Molecular Formula |
C46H64O2 |
|---|---|
Molecular Weight |
655.0 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i10+1,11+1,30+1,31+1,43+1,44+1 |
InChI Key |
RAKQPZMEYJZGPI-MUMAHXDWSA-N |
Isomeric SMILES |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


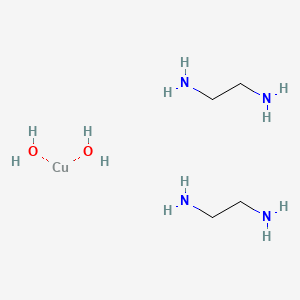




![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
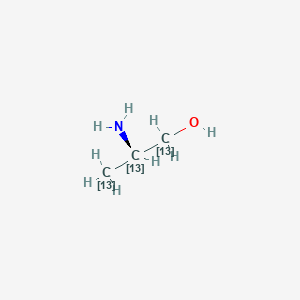
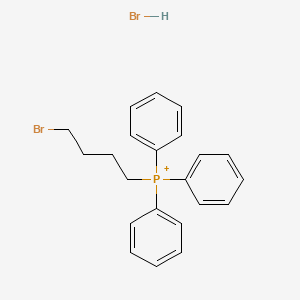

![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
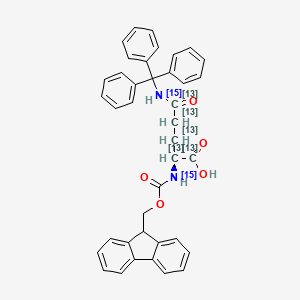

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
